Trimethylsilyl acrylate

説明

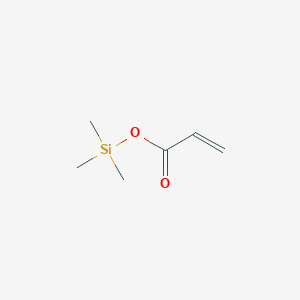

Structure

3D Structure

特性

IUPAC Name |

trimethylsilyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2Si/c1-5-6(7)8-9(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBJBJYBGWBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339226 | |

| Record name | Trimethylsilyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13688-55-6 | |

| Record name | Trimethylsilyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl Acrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trimethylsilyl acrylate CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) acrylate (B77674) (TMSA) is a versatile monomer utilized in the synthesis of a variety of silicon-containing polymers. Its unique properties, imparted by the presence of the bulky and lipophilic trimethylsilyl group, make it a valuable building block in the development of materials with tailored characteristics, such as enhanced thermal stability, gas permeability, and specific surface properties. This technical guide provides a comprehensive overview of the physical properties of trimethylsilyl acrylate and a detailed experimental protocol for its synthesis.

Core Data: Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 13688-55-6 | |

| Synonyms | Acrylic acid trimethylsilyl ester, Trimethylsilyl prop-2-enoate | |

| Molecular Formula | C₆H₁₂O₂Si | |

| Linear Formula | CH₂=CHCOOSi(CH₃)₃ | |

| Molecular Weight | 144.24 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 53 °C at 0.2 mmHg | |

| Density | 0.984 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4090 |

Synthesis of this compound: An Experimental Protocol

The following section details a common and effective method for the laboratory-scale synthesis of this compound. The procedure involves the silylation of acrylic acid using trimethylsilyl chloride in the presence of a tertiary amine base, which acts as a hydrohalic acid scavenger.

Materials and Equipment

-

Acrylic acid (freshly distilled)

-

Trimethylsilyl chloride (distilled)

-

Triethylamine (B128534) (distilled and stored over KOH)

-

Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and distillation

-

Rotary evaporator

-

Vacuum distillation apparatus

Experimental Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with freshly distilled acrylic acid and an anhydrous solvent (e.g., diethyl ether).

-

Addition of Base: Triethylamine (1.1 equivalents) is added to the stirred solution of acrylic acid.

-

Silylation: The mixture is cooled in an ice bath. Trimethylsilyl chloride (1.05 equivalents) is added dropwise from the dropping funnel to the cooled solution while maintaining vigorous stirring. The addition rate should be controlled to keep the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Workup: The resulting white precipitate of triethylammonium (B8662869) chloride is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of anhydrous solvent.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

This silylation reaction is a standard method for protecting carboxylic acids or forming silyl (B83357) esters.[1] The use of a tertiary amine like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction.[1]

Experimental Workflow

The logical flow of the synthesis and purification process for this compound is depicted in the following diagram.

Caption: Synthesis and purification workflow for this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses should be performed by qualified individuals in a well-equipped laboratory with appropriate safety precautions.

References

synthesis of trimethylsilyl acrylate from acrylic acid and trimethylsilyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of trimethylsilyl (B98337) acrylate (B77674) from acrylic acid and trimethylsilyl chloride. Trimethylsilyl acrylate is a valuable monomer in polymer chemistry and a versatile intermediate in organic synthesis, particularly in the development of novel materials and pharmaceuticals. This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant characterization data.

Core Concepts and Reaction Pathways

The synthesis of this compound from acrylic acid and trimethylsilyl chloride is fundamentally a silylation reaction, where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl group. This transformation can be achieved through several pathways, with the most common involving the use of a tertiary amine base to neutralize the hydrogen chloride byproduct. An alternative approach utilizes silylating agents like hexamethyldisilazane (B44280) (HMDS) to avoid the generation of strong acids.

The overall reaction is as follows:

To drive this equilibrium forward and to neutralize the corrosive HCl byproduct, a base is typically employed.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product involved in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Acrylic Acid | C₃H₄O₂ | 72.06 | 141 | 1.051 | 1.422 |

| Trimethylsilyl Chloride | C₃H₉ClSi | 108.64 | 57 | 0.856 | 1.388 |

| Triethylamine (B128534) | C₆H₁₅N | 101.19 | 89.5 | 0.726 | 1.401 |

| This compound | C₆H₁₂O₂Si | 144.24 | 54 / 57 mmHg[] | 0.984[] | 1.4090[2] |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. It is crucial to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent the hydrolysis of trimethylsilyl chloride and the product.

Method 1: Synthesis using Trimethylsilyl Chloride and Triethylamine

This is a widely adopted method for the silylation of carboxylic acids. Triethylamine acts as an acid scavenger, precipitating as triethylammonium (B8662869) chloride, which can be easily removed by filtration.

Materials:

-

Acrylic acid (inhibitor-free)

-

Trimethylsilyl chloride (distilled)

-

Triethylamine (distilled)

-

Anhydrous dichloromethane (B109758) (or other inert solvent like diethyl ether or THF)

-

Inhibitor (e.g., hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ))

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add acrylic acid (1.0 eq) and a small amount of an inhibitor.

-

Dissolve the acrylic acid in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Filter the reaction mixture under an inert atmosphere to remove the precipitate.

-

Wash the precipitate with a small amount of anhydrous dichloromethane.

-

Combine the filtrate and the washings.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 54 °C / 57 mmHg.[]

Method 2: Synthesis using Hexamethyldisilazane (HMDS)

This method offers a milder alternative, as the byproduct is ammonia (B1221849), which can be easily removed. In some cases, a catalytic amount of a Lewis acid or iodine may be required to facilitate the reaction.[3]

Materials:

-

Acrylic acid (inhibitor-free)

-

Hexamethyldisilazane (HMDS)

-

Inert solvent (optional, the reaction can be run neat)

-

Catalyst (e.g., iodine, optional)[3]

-

Inhibitor (e.g., hydroquinone or MEHQ)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine acrylic acid (1.0 eq) and a small amount of an inhibitor.

-

Add hexamethyldisilazane (0.6 eq).

-

If a catalyst is used, add a catalytic amount of iodine.[3]

-

Heat the reaction mixture to a gentle reflux (around 50-70 °C) and stir for 2-6 hours. The progress of the reaction can be monitored by the evolution of ammonia gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the reaction was performed neat, the product can be directly purified by fractional distillation under reduced pressure. If a solvent was used, it should be removed by rotary evaporation prior to distillation.

-

Collect the fraction corresponding to this compound.

Visualizations

Reaction Pathway Diagram

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the base-mediated synthesis.

References

trimethylsilyl acrylate chemical structure and molecular weight

This guide provides a detailed overview of the chemical properties of trimethylsilyl (B98337) acrylate (B77674), focusing on its molecular structure and weight. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of trimethylsilyl acrylate.

| Property | Value | Source |

| Molecular Weight | 144.24 g/mol | [1][2][] |

| Molecular Formula | C6H12O2Si | [1][2][] |

| Density | 0.984 g/mL at 25 °C | [] |

| Boiling Point | 53 °C at 0.2 mmHg | |

| Refractive Index | n20/D 1.4090 | |

| Flash Point | -15 °C (closed cup) |

Chemical Structure

This compound, also known by its IUPAC name trimethylsilyl prop-2-enoate, is the ester of acrylic acid and a trimethylsilyl group.[1][] Its linear formula is CH2=CHCO2Si(CH3)3. The structure consists of an acrylate group linked to a silicon atom which is bonded to three methyl groups.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide on the Hydrolysis Mechanism of Trimethylsilyl Acrylate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles governing the hydrolysis of trimethylsilyl (B98337) acrylate (B77674) (TMSA) in aqueous environments. Understanding the stability and degradation pathways of this bifunctional molecule is critical for its application in various fields, including as a versatile building block in organic synthesis and polymer science. This document details the hydrolysis mechanisms under acidic, neutral, and basic conditions, presents relevant kinetic data for analogous compounds, and provides detailed experimental protocols for studying its hydrolytic stability.

Core Mechanism of Hydrolysis

The hydrolysis of trimethylsilyl acrylate involves the cleavage of the silicon-oxygen bond of the silyl (B83357) ester. This process is significantly influenced by the pH of the aqueous solution, with distinct mechanisms dominating in acidic, neutral, and basic media. The reaction ultimately yields acrylic acid and trimethylsilanol (B90980), which is in equilibrium with its self-condensation product, hexamethyldisiloxane.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the silyl ester is accelerated. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. Subsequently, a proton is transferred from the attacking water molecule to one of the oxygen atoms of the tetrahedral intermediate. The final step involves the departure of the trimethylsilanol leaving group, which is facilitated by the reformation of the carbonyl double bond, yielding acrylic acid.

dot

Caption: Acid-Catalyzed Hydrolysis of TMSA.

Neutral Hydrolysis

At neutral pH, the hydrolysis of this compound proceeds at a slower rate compared to acidic or basic conditions. The mechanism involves the direct nucleophilic attack of a water molecule on the silicon atom. This is possible due to the electropositive nature of silicon and its ability to expand its coordination sphere. The attack leads to a pentacoordinate silicon intermediate, which then breaks down to release acrylic acid and trimethylsilanol.

dot

Caption: Neutral Hydrolysis of TMSA.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis is significantly accelerated and proceeds via two potential pathways. The predominant mechanism for silyl esters is the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic silicon atom. This forms a pentacoordinate silicate (B1173343) intermediate which rapidly dissociates to yield the acrylate anion and trimethylsilanol. A second, less favored pathway for some esters, involves the attack of the hydroxide ion on the carbonyl carbon, similar to the saponification of alkyl esters. Given the high affinity of silicon for oxygen nucleophiles, the attack at the silicon center is generally considered the major pathway for silyl esters.

dot

Caption: Base-Catalyzed Hydrolysis of TMSA.

Quantitative Data on Hydrolysis

Table 1: Base-Catalyzed Hydrolysis Rate Constants for Various Acrylate Esters

| Acrylate Ester | Rate Constant (k) at 25°C | Conditions |

| Methyl Acrylate | 0.11 L mol⁻¹ s⁻¹ | pH 10 |

| Ethyl Acrylate | 0.067 L mol⁻¹ s⁻¹ | pH 10 |

| n-Butyl Acrylate | 0.045 L mol⁻¹ s⁻¹ | pH 10 |

Note: Data is for illustrative purposes and represents typical values for simple alkyl acrylates. The trimethylsilyl group is expected to be more labile than a simple alkyl group.

Table 2: Hydrolysis Half-life of Trimethylolpropane Triacrylate

| pH | Estimated Half-life |

| 7 | 9 years |

| 8 | 331 days |

Source: PubChem CID 27423. While not a silyl ester, this data for a complex acrylate ester highlights the significant influence of pH on hydrolysis rates.[1]

Experimental Protocols for Hydrolysis Studies

To quantitatively assess the hydrolysis of this compound, a detailed kinetic study is required. The following protocols outline methodologies using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress.

Experimental Workflow

dot

Caption: General workflow for studying the hydrolysis of TMSA.

Protocol 1: HPLC Method for Kinetic Analysis

Objective: To determine the hydrolysis rate of this compound by monitoring its concentration over time using reverse-phase HPLC.

Materials:

-

This compound

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Buffer solutions (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for pH 4-5, borate (B1201080) buffer for pH 9-10)

-

Thermostatted water bath or incubator

-

Autosampler vials

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Solutions:

-

Prepare buffer solutions of the desired pH values.

-

Prepare a stock solution of this compound in acetonitrile (e.g., 10 mg/mL).

-

-

Reaction Setup:

-

In a series of sealed vials, place the appropriate buffer solution and allow it to equilibrate to the desired temperature in a water bath.

-

To initiate the reaction, add a small aliquot of the this compound stock solution to each vial to achieve the desired starting concentration (e.g., 100 µg/mL). Start a timer immediately.

-

-

Sampling:

-

At predetermined time intervals, withdraw an aliquot from a vial and transfer it to an autosampler vial containing a quenching solution (e.g., a cold organic solvent like acetonitrile) to stop the hydrolysis.

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation between this compound and acrylic acid.

-

Monitor the elution of the compounds using a UV detector at a wavelength where the acrylate chromophore absorbs (e.g., ~210 nm).

-

-

Data Analysis:

-

Generate a calibration curve for this compound to quantify its concentration in each sample.

-

Plot the natural logarithm of the concentration of this compound versus time.

-

The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

-

Calculate the half-life (t½) of the hydrolysis reaction using the formula: t½ = 0.693 / k.

-

Protocol 2: ¹H NMR Spectroscopy for In Situ Monitoring

Objective: To monitor the hydrolysis of this compound in real-time by observing changes in the proton NMR spectrum.

Materials:

-

This compound

-

D₂O-based buffer solutions of desired pD

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a D₂O-based buffer solution at the desired pD.

-

Add a known amount of this compound to the buffer in an NMR tube.

-

-

NMR Acquisition:

-

Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.

-

Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial to use a water suppression technique to minimize the large solvent signal.

-

-

Spectral Analysis:

-

Identify the characteristic signals for this compound (e.g., vinyl protons and trimethylsilyl protons) and acrylic acid (e.g., vinyl protons at a different chemical shift).

-

Integrate the signals corresponding to a specific proton in both the reactant and the product.

-

-

Data Analysis:

-

Calculate the concentration of this compound at each time point from the relative integrals of the reactant and product signals.

-

Plot the concentration of this compound versus time and determine the rate constant and half-life as described in the HPLC protocol.

-

Conclusion

The hydrolysis of this compound is a pH-dependent process that is crucial to consider in its handling, storage, and application in aqueous or protic environments. The reaction is catalyzed by both acids and bases, with the base-catalyzed pathway generally being the most rapid. While specific kinetic data for this compound is sparse, the provided mechanistic insights and experimental protocols offer a robust framework for researchers to investigate its hydrolytic stability and degradation profile. Such studies are essential for the effective utilization of this compound in the development of new materials and pharmaceutical agents.

References

An In-depth Technical Guide to the Reactivity and Stability of the Trimethylsilyl Ester Group

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trimethylsilyl (B98337) (TMS) ester is a pivotal functional group in modern organic chemistry, primarily utilized as a highly labile protecting group for carboxylic acids.[1][2] Its unique reactivity profile, characterized by extreme sensitivity to hydrolysis, allows for deprotection under exceptionally mild conditions, a trait that is both an advantage in multi-step synthesis and a challenge for its storage and handling.[1] This guide provides a comprehensive overview of the formation, reactivity, and stability of the TMS ester group. It includes quantitative stability data, detailed experimental protocols for its installation and cleavage, and discusses its applications, particularly in the context of drug development and complex molecule synthesis.

Core Concepts: Reactivity and Stability

The defining characteristic of a trimethylsilyl ester is the silicon-oxygen bond, which is significantly more polarized and longer than the analogous carbon-oxygen bond in alkyl esters. This inherent electronic property, combined with the relatively low steric hindrance of the three methyl groups, makes the silicon atom highly susceptible to nucleophilic attack.

Stability Profile: Trimethylsilyl esters are among the most labile silyl (B83357) protecting groups.[1] Their stability is inversely proportional to the steric bulk of the substituents on the silicon atom. The general order of stability for common silyl groups under both acidic and basic conditions is:

TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)

TMS esters are exceptionally sensitive to moisture and are readily hydrolyzed by water, even atmospheric humidity, back to the parent carboxylic acid.[1] This high lability is crucial for their role as temporary protecting groups that can be removed without affecting more robust functionalities within a molecule.[3]

Mechanism of Reaction

Nucleophilic attack on a silyl ester can occur via two primary pathways: attack at the electrophilic carbonyl carbon (Path I) or attack at the silicon atom (Path II). Due to the high electrophilicity and accessibility of the silicon atom in a TMS group, Path II is often favored, leading to rapid cleavage of the Si-O bond.

Quantitative Stability Data

While specific kinetic data for TMS ester hydrolysis across a range of pH values is not extensively documented due to their extreme lability, comparative data for silyl ethers provides a reliable proxy for their relative stability. Furthermore, studies on TMS derivatives for gas chromatography-mass spectrometry (GC-MS) offer quantitative insights into their stability under analytical conditions.

Table 1: Comparative Stability of Silyl Protecting Groups (Relative to TMS)

| Silyl Group | Abbreviation | Relative Rate of Acidic Cleavage |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

| Data derived from studies on silyl ethers, which show a parallel stability trend to silyl esters. |

Table 2: Stability of Amino Acid TMS Derivatives for GC-MS Analysis

| Compound | Storage Condition | Time | Remaining Quantity |

| Glutamine (3 TMS) | Autosampler (Room Temp.) | 48 h | ~10% |

| Glutamate (3 TMS) | Autosampler (Room Temp.) | 48 h | ~10% |

| α-Alanine (2 TMS) | Autosampler (Room Temp.) | 48 h | ~66% |

| All TMS Derivatives | Stored at 4°C | 12 h | Stable |

| All TMS Derivatives | Stored at -20°C | 72 h | Stable |

| Source: Adapted from a study on the stability of TMS derivatives for metabolomic analysis.[4] |

Experimental Protocols

The following protocols provide detailed methodologies for the formation and cleavage of trimethylsilyl esters. All reactions should be performed under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reagents and products.

Formation of Trimethylsilyl Esters

Method A: Using Trimethylsilyl Chloride (TMSCl)

This is a common and cost-effective method for silylating carboxylic acids.

-

Materials:

-

Carboxylic acid (1.0 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

-

Anhydrous base (e.g., Triethylamine (TEA) or Pyridine, 1.1 - 1.5 equiv)

-

Trimethylsilyl chloride (TMSCl, 1.1 - 1.3 equiv)

-

-

Procedure:

-

To a dry flask under an inert atmosphere, add the carboxylic acid and the anhydrous solvent (to make a ~0.5 M solution).

-

Add the anhydrous base (e.g., triethylamine) to the solution and stir for 5 minutes at room temperature.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add TMSCl dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the TMS ester is typically used immediately in the next step without purification. If isolation is required, the salt precipitate can be removed by filtration under an inert atmosphere. The solvent can then be removed under reduced pressure. Note that aqueous work-up will hydrolyze the product.[3]

-

Method B: Using N,O-Bis(trimethylsilyl)acetamide (BSA)

This method is particularly mild and avoids the formation of hydrochloride salts, making the work-up simpler. The byproducts (N-trimethylsilylacetamide and acetamide) are volatile.

-

Materials:

-

Carboxylic acid (1.0 equiv)

-

N,O-Bis(trimethylsilyl)acetamide (BSA, 1.1 - 2.0 equiv)

-

Anhydrous solvent (optional, e.g., Acetonitrile, THF, or can be run neat)

-

-

Procedure:

-

In a dry flask under an inert atmosphere, combine the carboxylic acid and BSA. If needed, add an anhydrous solvent.

-

Stir the mixture at room temperature. Gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction if necessary.

-

The reaction is typically complete within 30 minutes to a few hours. Monitor by TLC or GC-MS.

-

The resulting TMS ester solution is often used directly in the subsequent reaction. The volatile byproducts can be removed under high vacuum if necessary.

-

Cleavage (Deprotection) of Trimethylsilyl Esters

Cleavage is most often achieved by simple exposure to a protic solvent, mild acidic or basic conditions, or fluoride (B91410) ions.

Method C: Hydrolytic Cleavage (Aqueous Work-up)

This is the simplest method and often occurs during the work-up of a subsequent reaction.

-

Procedure:

-

Quench the reaction mixture containing the TMS ester with water, a mild aqueous acid (e.g., saturated NH₄Cl solution), or a mild aqueous base (e.g., saturated NaHCO₃ solution).

-

Stir for 5-15 minutes at room temperature.

-

Proceed with the standard extractive work-up to isolate the deprotected carboxylic acid.

-

Method D: Fluoride-Mediated Cleavage

This method is extremely effective due to the high affinity of fluoride for silicon, forming a strong Si-F bond.

-

Materials:

-

TMS ester (1.0 equiv)

-

Anhydrous THF

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)

-

-

Procedure:

-

Dissolve the TMS ester in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the TBAF solution dropwise.

-

Stir the reaction at 0 °C for 15-30 minutes. Monitor by TLC.

-

Upon completion, quench the reaction with water and proceed with a standard extractive work-up to isolate the carboxylic acid.

-

Applications in Drug Development and Synthesis

The primary application of TMS esters is the temporary protection of carboxylic acids during synthetic transformations that are incompatible with a free acid functionality, such as reductions or reactions involving organometallics.[3]

Protecting Group Strategy

The extreme lability of TMS esters makes them ideal for "in-situ" protection, where the acid is silylated, the desired reaction is performed, and the TMS group is removed during aqueous work-up, all in a single pot. This streamlines synthetic routes and improves efficiency. For example, unsaturated carboxylic acids can be protected as their TMS esters to allow for hydroboration of a double bond, followed by work-up to reveal the hydroxy acid.[3]

Potential in Prodrug Design

Ester prodrugs are a well-established strategy to enhance the physicochemical properties of a parent drug, such as improving solubility or membrane permeability.[5][6] The active drug, containing a carboxylic acid, is released in vivo through enzymatic or chemical hydrolysis of the ester.

While less common than simple alkyl or acyloxymethyl esters, the TMS ester functionality presents a theoretical platform for a rapid-release prodrug. Its high susceptibility to non-enzymatic hydrolysis means it would likely convert to the active acid upon contact with an aqueous physiological environment (pH ~7.4). This could be advantageous for topical or localized delivery where rapid activation is desired. However, this same instability poses a significant challenge for oral drug delivery, as the prodrug would likely not survive the acidic environment of the stomach or transit to the site of absorption. The development of more stable silyl esters, with tailored hydrolysis rates, could offer a more viable path for silyl-based prodrugs.

Enzymatic Cleavage

Recent discoveries have identified enzymes, termed "silyl etherases," capable of catalyzing the hydrolysis of Si-O bonds.[4][7] While much of the research has focused on silyl ethers, it demonstrates the biological plausibility of enzymatic cleavage for silyl esters. Lipases have also been shown to mediate the hydrolysis of TMS-protected alcohols.[7] This opens a potential avenue for developing silyl ester prodrugs that could be targeted by specific enzymes, offering a more controlled release mechanism compared to simple chemical hydrolysis. Further research is needed to identify specific esterases that efficiently cleave TMS esters and to characterize their kinetics.

Conclusion

The trimethylsilyl ester group is a functional group of high strategic importance in organic synthesis, defined by its exceptional lability. This property makes it an excellent choice for the temporary protection of carboxylic acids, enabling transformations on sensitive substrates under mild conditions. While its instability presents challenges for purification and long-term storage, it is precisely this reactivity that chemists exploit for efficient, often one-pot, synthetic sequences. For drug development professionals, understanding the rapid hydrolysis kinetics of TMS esters is key to evaluating their potential, albeit limited, role in specialized rapid-release prodrug strategies and appreciating the emerging field of enzymatic silyl group cleavage. The data and protocols provided herein serve as a technical resource for the effective application of this versatile protecting group.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 6. sites.rutgers.edu [sites.rutgers.edu]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Trimethylsilyl Acrylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of trimethylsilyl (B98337) acrylate (B77674) (TMSA), a monomer frequently used in the synthesis of polymers for various applications, including in the biomedical and pharmaceutical fields. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document infers solubility based on the molecule's physicochemical properties and provides a generalized experimental protocol for its determination.

Physicochemical Properties of Trimethylsilyl Acrylate

A foundational understanding of this compound's physical and chemical properties is essential for predicting its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂Si | [1][2] |

| Molecular Weight | 144.24 g/mol | [3] |

| Density | 0.984 g/mL at 25 °C | [] |

| Boiling Point | 111.1 ± 9.0 °C at 760 mmHg | [1] |

| Flash Point | -15 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.4090 |

Inferred Solubility of this compound

The chemical structure of this compound, which features a non-polar, bulky trimethylsilyl group and a more polar acrylate group, suggests a favorable solubility profile in a range of non-polar to moderately polar organic solvents. The trimethylsilyl group reduces the molecule's capacity for hydrogen bonding with polar solvents while increasing van der Waals interactions with non-polar organic solvents[5].

Based on these structural characteristics and its use in polymerization reactions conducted in solvents like toluene[6], the following qualitative solubility profile can be inferred:

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane (B92381) | Low | High | The non-polar nature of hexane aligns well with the hydrophobic trimethylsilyl group. |

| Toluene | Low | High | Aromatic, non-polar solvent; demonstrated use in reactions involving similar monomers[6]. |

| Diethyl Ether | Low | High | A common non-polar solvent expected to readily solvate the molecule. |

| Moderately Polar Solvents | |||

| Dichloromethane (DCM) | Medium | High | A versatile solvent effective for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Medium | High | A good solvating ether with moderate polarity. |

| Ethyl Acetate | Medium | Medium to High | An ester with moderate polarity that should exhibit good solvating power. |

| Anisole | Medium | High | Used as a solvent in ATRP of acrylates, suggesting good solubility[7]. |

| Polar Aprotic Solvents | |||

| Acetone | High | Medium | May show some solubility due to its ketone functionality. |

| Acetonitrile | High | Low to Medium | The high polarity may not be favorable for the non-polar trimethylsilyl group. |

| Dimethylformamide (DMF) | High | Low to Medium | While polar, it can dissolve a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | High | Low | A highly polar aprotic solvent, likely a poor solvent for the bulky, non-polar TMSA. |

| Polar Protic Solvents | |||

| Ethanol / Methanol | High | Low | The strong hydrogen bonding network of alcohols is not expected to favor solvation of the bulky, non-polar TMS derivative. |

| Water | High | Insoluble | The hydrophobic nature of the trimethylsilyl group would lead to very low water solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following generalized experimental protocol for determining the saturation solubility of a liquid solute (this compound) in a given organic solvent at a constant temperature is recommended.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (purity >95%)

-

Selected organic solvent (analytical grade)

-

Sealed vials (e.g., screw-cap vials with PTFE septa)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of a distinct, undissolved phase of the solute is crucial to ensure saturation.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette or syringe. Avoid disturbing the undissolved layer.

-

Filter the collected supernatant through a syringe filter to remove any suspended micro-droplets of the undissolved solute.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the pure solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as gas chromatography.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound | CAS#:13688-55-6 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. This compound 13688-55-6 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. US20110015099A1 - Non bio-adhesive polymer coating composition, articles and devices thereof - Google Patents [patents.google.com]

- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

Trimethylsilyl Acrylate: A Technical Guide to Vapor Pressure and Boiling Point at Reduced Pressures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and boiling point of trimethylsilyl (B98337) acrylate (B77674) (TMSA) at reduced pressures. Understanding these physical properties is critical for professionals in research, chemical synthesis, and drug development, as it informs purification processes, reaction conditions, and safety protocols. This document consolidates available data, outlines general experimental methodologies, and presents a logical workflow for the practical application of this information.

Core Physical Properties of Trimethylsilyl Acrylate

This compound (CAS No: 13688-55-6) is a versatile monomer utilized in the synthesis of various polymers and organic compounds. Its volatility, characterized by its vapor pressure and boiling point, is a key parameter for handling and processing.

Quantitative Data Summary

The following table summarizes the reported vapor pressure and boiling point data for this compound at various pressures.

| Parameter | Value | Conditions |

| Boiling Point | 53 °C | 0.2 mmHg |

| 54 °C | 57 mmHg | |

| 111.1 ± 9.0 °C | 760 mmHg | |

| 64 to 65 °C | Not Specified | |

| Vapor Pressure | < 15 mmHg | 20 °C |

| 15 mmHg | 20 °C | |

| 23.1 ± 0.2 mmHg | 25 °C |

Experimental Determination of Vapor Pressure and Boiling Point

General Experimental Approach:

A common method for determining the vapor pressure of a liquid at different temperatures is the static method. This involves placing the substance in a container with a pressure measuring device (manometer) and a temperature controller. The system is evacuated to remove air, and then the temperature is varied. At each temperature, the system is allowed to reach equilibrium, and the pressure of the vapor in the container is measured.

For reactive compounds like this compound, it is crucial to:

-

Use an Inhibitor: Incorporate a polymerization inhibitor (e.g., hydroquinone (B1673460) or its monomethyl ether) to prevent the monomer from polymerizing during the measurement, especially at elevated temperatures.

-

Maintain an Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.

-

Precise Temperature and Pressure Control: Utilize calibrated and accurate temperature and pressure sensors to ensure the reliability of the data.

Due to the challenges of direct measurement at high temperatures, vapor pressure data for acrylates are often estimated using equations of state, such as the Antoine equation. The parameters for these equations are typically determined by regressing a limited set of experimental data points.

Logical Workflow for Vapor Pressure Data Application

The determination and application of vapor pressure data for a chemical like this compound follows a logical progression. This workflow is essential for process development, safety analysis, and material handling in a research or industrial setting.

Caption: Logical workflow for the acquisition and application of vapor pressure data.

References

An In-depth Technical Guide to the Fundamental Principles of Trimethylsilyl Acrylate Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the radical polymerization of trimethylsilyl (B98337) acrylate (B77674) (TMSA). It delves into the fundamental kinetics and mechanisms of both conventional and controlled radical polymerization techniques, offering insights for researchers and professionals in polymer chemistry and drug development. The unique properties of the trimethylsilyl group present distinct challenges and opportunities in the synthesis of well-defined polymers, which are explored herein.

Core Principles of Trimethylsilyl Acrylate Radical Polymerization

The radical polymerization of this compound (CH₂=CHCOOSi(CH₃)₃) is a chain reaction involving the successive addition of monomer units to a growing polymer chain initiated by a free radical. The process, like other vinyl polymerizations, consists of three main stages: initiation, propagation, and termination. However, the bulky trimethylsilyl group introduces significant steric hindrance, which profoundly influences the polymerization kinetics and the properties of the resulting polymer.

Conventional Free Radical Polymerization

Conventional free radical polymerization (FRP) of TMSA is notably challenging. The steric bulk of the α-trimethylsilyl group hinders the approach of the monomer to the growing polymer radical, leading to a low propagation rate constant. Consequently, achieving high molecular weight polymers via conventional FRP is difficult, and the resulting polymers often exhibit broad molecular weight distributions.

Key Characteristics:

-

Slow Polymerization Rates: The polymerization of TMSA and its analogs, like α-trimethylsilyl acrylic acid and its methyl ester, proceeds with difficulty, necessitating high concentrations of initiators and extended reaction times to achieve significant conversion.[1]

-

Low Molecular Weight Polymers: The steric hindrance limits the chain length, typically resulting in the formation of viscous, low-molecular-weight polymers.[1]

-

Broad Polydispersity: The uncontrolled nature of termination reactions in conventional FRP leads to polymers with a wide range of chain lengths, reflected in a high polydispersity index (PDI).

Controlled Radical Polymerization

To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to silyl-containing (meth)acrylates. These methods introduce a dynamic equilibrium between active and dormant polymer chains, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

-

Atom Transfer Radical Polymerization (ATRP): ATRP of silyl-containing methacrylates has been shown to produce well-defined polymers.[2] The process utilizes a transition metal complex (e.g., copper/ligand) to reversibly activate and deactivate the growing polymer chains.

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization of monomers like tert-butyldimethylsilyl methacrylate (B99206) has yielded homopolymers with low polydispersity (PDI < 1.3) and molecular weights that increase linearly with conversion.[2] This technique employs a chain transfer agent to mediate the polymerization in a controlled manner.

Data Presentation: Polymerization of Silyl (B83357) (Meth)acrylates

The following tables summarize representative quantitative data for the radical polymerization of this compound and related silyl methacrylates under different conditions.

Table 1: Conventional Free Radical Copolymerization of α-Trimethylsilyl Acrylic Monomers with Styrene [1]

| Monomer 1 | Monomer 2 | Initiator | Temperature (°C) | Polymer | Remarks |

| α-Trimethylsilyl acrylic acid | Styrene | Benzoyl Peroxide | 80 | Solid Copolymer | Polymerization is more facile than homopolymerization. |

| Methyl α-trimethylsilyl acrylate | Styrene | Benzoyl Peroxide | 80 | Solid Copolymer |

Note: Specific quantitative data such as molecular weight and PDI for the conventional homopolymerization of this compound is scarce in the literature due to the difficulty in polymerization. The resulting polymers are generally described as viscous masses of low molecular weight.

Table 2: Controlled Radical Polymerization of tert-Butyldimethylsilyl Methacrylate (TBDMSMA) via RAFT [2]

| Entry | [Monomer]₀ (mol·L⁻¹) | [CTA]₀ (mol·L⁻¹) | [Initiator]₀ (mol·L⁻¹) | Time (h) | Conversion (%) | Mₙ (g·mol⁻¹) (SEC) | PDI (Mₙ/Mₙ) |

| 1 | 2.0 | 0.02 | 0.002 | 4 | 55 | 12,000 | 1.15 |

| 2 | 2.0 | 0.02 | 0.002 | 8 | 85 | 18,500 | 1.12 |

| 3 | 2.0 | 0.01 | 0.001 | 6 | 70 | 28,000 | 1.18 |

| 4 | 2.0 | 0.01 | 0.001 | 12 | 92 | 37,000 | 1.14 |

CTA: Cyanoisopropyl dithiobenzoate (CPDB), Initiator: AIBN, Solvent: Toluene (B28343), Temperature: 70 °C. Data is representative based on trends reported in the literature.

Experimental Protocols

General Procedure for Conventional Free Radical Polymerization of this compound

This protocol is a generalized procedure based on literature descriptions for the challenging polymerization of TMSA.

Materials:

-

This compound (TMSA), purified by distillation.

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized.

-

Anhydrous toluene or other suitable solvent.

-

Schlenk flask or polymerization tube.

-

Nitrogen or Argon source.

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of this compound in anhydrous toluene. A relatively high concentration of initiator (e.g., 1-5 mol% relative to the monomer) is typically required.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: After backfilling with an inert gas (nitrogen or argon), immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

-

Reaction Monitoring: The polymerization is allowed to proceed for an extended period (e.g., 24-72 hours) due to the slow reaction rate. Conversion can be monitored by techniques such as ¹H NMR spectroscopy or gravimetry.

-

Polymer Isolation: After the desired time, the reaction is quenched by cooling and exposing the mixture to air. The polymer is precipitated by pouring the solution into a non-solvent such as cold methanol.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

General Procedure for RAFT Polymerization of a Silyl Methacrylate

This protocol outlines a typical RAFT polymerization for a silyl methacrylate, which can be adapted for TMSA.

Materials:

-

Silyl methacrylate monomer (e.g., tert-butyldimethylsilyl methacrylate), purified.

-

RAFT agent (e.g., cyanoisopropyl dithiobenzoate).

-

Initiator (e.g., AIBN).

-

Anhydrous solvent (e.g., toluene).

-

Schlenk flask.

-

Nitrogen or Argon source.

Procedure:

-

Reagent Preparation: Charge the Schlenk flask with the silyl methacrylate monomer, RAFT agent, and initiator in the desired molar ratios in the chosen solvent.

-

Degassing: Deoxygenate the solution using several freeze-pump-thaw cycles.

-

Polymerization: Place the sealed flask in a thermostatically controlled oil bath at the reaction temperature (e.g., 70 °C).

-

Sampling and Analysis: At timed intervals, samples are withdrawn using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and PDI (via Size Exclusion Chromatography - SEC).

-

Termination and Isolation: The polymerization is stopped by rapid cooling and exposure to air. The polymer is isolated by precipitation in a suitable non-solvent (e.g., methanol) and dried under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Radical Polymerization.

Caption: Conventional Free Radical Polymerization Workflow.

Conclusion

The radical polymerization of this compound presents a unique set of challenges and opportunities. While conventional free radical polymerization is hindered by the steric bulk of the trimethylsilyl group, leading to slow rates and poorly controlled polymers, controlled radical polymerization techniques like RAFT and ATRP offer a robust platform for the synthesis of well-defined poly(this compound) and related polymers. These controlled methods enable precise control over molecular weight and architecture, opening avenues for the development of advanced materials with tailored properties for various applications, including in the pharmaceutical and biomedical fields where the resulting poly(acrylic acid) derivatives are of significant interest. Further research into optimizing polymerization conditions and exploring novel initiator and catalyst systems will continue to expand the potential of this versatile monomer.

References

An In-Depth Technical Guide to the Steric Effects of the α-Trimethylsilyl Group in Polymerization

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of polymer chemistry, the precise control over polymer architecture and properties is paramount for the development of advanced materials. Functional groups appended to monomer units serve as powerful tools to modulate polymerization kinetics and the final characteristics of the macromolecule. Among these, the trimethylsilyl (B98337) (TMS) group (–Si(CH₃)₃) is of particular interest. When positioned at the α-carbon of a vinyl monomer, the TMS group exerts a profound steric influence that dramatically alters the monomer's reactivity and the resulting polymer's properties.

This technical guide provides a comprehensive examination of the steric effects of the α-trimethylsilyl group in various polymerization systems. It details the impact on polymerization kinetics, thermodynamics, and the physical properties of the resulting polymers, such as thermal stability and gas permeability. This document synthesizes quantitative data, outlines key experimental protocols, and provides visual diagrams to elucidate the core concepts for researchers in materials science and drug development.

The Core Concept: Steric Hindrance from the α-Trimethylsilyl Group

The steric effect of the α-TMS group stems from its significant size and three-dimensional structure. The central silicon atom is bonded to three methyl groups, which can rotate freely, sweeping out a large volume that physically obstructs the approach of other molecules. This steric bulk is considerably larger than a simple hydrogen or methyl substituent, creating a significant energy barrier for the addition of a growing polymer chain to the monomer's double bond.

Impact on Polymerization Mechanisms

The steric bulk of the α-TMS group influences different polymerization types in distinct ways. While it universally affects the approach to the double bond, its interplay with the electronic nature of the propagating species (anion, radical) leads to varied outcomes.

Anionic Polymerization

Anionic polymerization, known for its "living" nature that allows for the synthesis of well-defined polymers with narrow molecular weight distributions, is significantly affected by α-TMS substitution.[1][2]

-

Reactivity of Acrylates: For monomers like α-trimethylsilyl acrylates, the steric hindrance is the dominant factor. The bulky TMS group makes both initiation and propagation extremely difficult, resulting in very low reactivity and challenges in achieving high molecular weight polymers.[3]

-

Reactivity of Styrenes: In contrast, with 4-trimethylsilylstyrene (4TMSS), the TMS group is on the phenyl ring and not directly at the α-position to the double bond. However, studies on related monomers show that the electronic effect of the silyl (B83357) group can play a significant role. For instance, in the anionic copolymerization of 4TMSS with styrene (B11656), 4TMSS was found to be more reactive than styrene.[4] This enhanced reactivity is attributed to the electron-withdrawing nature of the TMS group (via d-orbital participation), which stabilizes the propagating carbanion, counteracting some steric effects.[4]

Table 1: Monomer Reactivity Ratios in Anionic Copolymerization

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁ adds M₁) | r₂ (M₂ adds M₂) | Conditions | Reference |

| 4-Trimethylsilylstyrene (4TMSS) | Styrene (S) | 2.76 | 0.087 | Anionic, Cyclohexane/THF | [4] |

Data indicates 4TMSS is significantly more reactive than Styrene in this anionic system.

Radical Polymerization

In free radical polymerization, the neutral radical chain end is highly sensitive to steric hindrance.

-

Homopolymerization: The homopolymerization of monomers with an α-TMS group is generally difficult.[3] The bulky group shields the double bond from the approaching radical, significantly lowering the propagation rate constant (kₚ).

-

Copolymerization: While homopolymerization is challenging, these monomers can be incorporated into copolymers with less sterically hindered comonomers like styrene or N-vinyl pyrrolidone (NVP).[3] The reactivity ratios often show a strong preference for the comonomer to add to the TMS-monomer radical and for the comonomer radical to add to itself, reflecting the difficulty of adding two bulky TMS-monomers consecutively.

Table 2: Monomer Reactivity Ratios in Radical Copolymerization

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁ adds M₁) | r₂ (M₂ adds M₂) | Conditions | Reference |

| 3-(Trimethoxysilyl)propyl methacrylate (B99206) (TMSPM) | N-Vinyl Pyrrolidone (NVP) | 3.722 | 0.097 | Radical, Benzene, BPO |

Data indicates TMSPM is much more reactive than NVP and prefers to homopolymerize, while NVP radicals are much more likely to add TMSPM than another NVP.

Metathesis Polymerization

The steric effect of the TMS group is not always a hindrance; it can be a critical design element. In the metathesis polymerization of substituted acetylenes, such as 1-(trimethylsilyl)-1-propyne, the bulky TMS group is essential. It forces the resulting polymer, poly[1-(trimethylsilyl)-1-propyne] (PTMSP), into a rigid, contorted backbone structure. This inefficient packing prevents the polymer chains from collapsing, creating a high degree of intrinsic microporosity and an exceptionally large free volume.[5][6]

Consequences for Final Polymer Properties

The steric strain introduced by the α-TMS group has profound thermodynamic and physical consequences for the resulting polymer.

-

Lowered Ceiling Temperature (T_c): The ceiling temperature is the temperature at which the rates of polymerization and depolymerization are equal.[7] The significant steric strain in polymers containing α-TMS groups makes the depolymerization process (reversion to monomer) more thermodynamically favorable. This results in a relatively low T_c compared to less substituted polymers, a phenomenon also observed in poly(α-methylstyrene).[7]

-

High Glass Transition Temperature (T_g): The bulky TMS groups severely restrict the rotational freedom of the polymer backbone. This leads to a significant increase in the glass transition temperature (T_g), as more thermal energy is required to induce segmental motion. For example, PTMSP has a T_g above 250°C.[5]

-

Exceptional Gas Permeability: As seen with PTMSP, the high free volume created by the steric hindrance of the TMS groups leads to extraordinarily high gas permeability.[5] PTMSP exhibits one of the highest oxygen permeability coefficients of any known polymer, making it a benchmark material for gas separation membrane research.[5][8]

Table 3: Property Comparison of Polymers

| Polymer | Key Structural Feature | Glass Transition Temp. (T_g) | Oxygen Permeability (Barrer) | Primary Cause of Property |

| Polystyrene | Phenyl group | ~100 °C | ~2.9 | Standard chain packing |

| Poly(α-methylstyrene) | α-methyl group | ~170 °C | Low | Increased rigidity, low T_c |

| Poly[1-(trimethylsilyl)-1-propyne] (PTMSP) | α-trimethylsilyl group | >250 °C | ~6000 | Extreme steric hindrance, high free volume[5] |

Experimental Protocols

Precise experimental procedures are critical for synthesizing and characterizing polymers derived from α-TMS substituted monomers.

Synthesis of α-Trimethylsilyl Acrylic Monomers

The synthesis of monomers like α-trimethylsilyl acrylic acid often involves a multi-step process, as direct silylation can be challenging. A representative pathway is outlined below.[3]

Methodology:

-

Bromination: Vinyltrimethylsilane is treated with bromine (Br₂) to yield 1,2-dibromoethyltrimethylsilane.[3]

-

Dehydrobromination: The dibromo derivative is reacted with a base like quinoline (B57606) to eliminate HBr, forming α-bromovinyltrimethylsilane.[3]

-

Grignard Reaction: The α-bromo species is converted to its Grignard reagent using magnesium turnings in an anhydrous ether like THF.

-

Carbonation: The Grignard reagent is then carbonated by bubbling dry CO₂ gas through the solution, followed by an acidic workup (e.g., with HCl) to yield the final α-trimethylsilyl acrylic acid.[3]

Anionic Polymerization of a Silyl-Protected Styrene Monomer

Living anionic polymerization requires stringent anhydrous and anaerobic conditions. The polymerization of 4-(tert-butyldimethylsilyloxy)styrene is a common example used to produce poly(4-vinylphenol) after a deprotection step.[9]

Methodology:

-

Solvent and Monomer Purification: Tetrahydrofuran (THF) is rigorously dried, typically by distillation from a sodium/benzophenone ketyl. The silyl-protected styrene monomer is purified by distillation from calcium hydride.

-

Initiation: In a sealed reactor under high vacuum or an inert atmosphere (Argon), the purified THF is added. The reactor is cooled to -78°C (dry ice/acetone bath). An initiator, such as sec-butyllithium, is added until a faint persistent color indicates all impurities are consumed, then the calculated amount for the desired molecular weight is added.

-

Propagation: The purified monomer is slowly added to the initiator solution at -78°C. The reaction is typically very fast, and the solution often develops a characteristic color from the styryl anions.[10]

-

Termination: The living polymer chains are "killed" by adding a proton source, such as degassed methanol.

-

Isolation and Deprotection: The polymer is precipitated in a non-solvent like methanol, filtered, and dried. The silyl protecting group can then be removed (e.g., using tetrabutylammonium (B224687) fluoride) to yield the final functional polymer.[9]

Polymer Characterization

-

¹H NMR Spectroscopy: Used to confirm the polymer structure and, in copolymers, to determine the molar fractions of each monomer unit by integrating characteristic proton signals.[11]

-

Size Exclusion Chromatography (SEC/GPC): Provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ), which is a measure of the breadth of the molecular weight distribution.

-

Differential Scanning Calorimetry (DSC): Used to measure thermal transitions, most importantly the glass transition temperature (T_g).

Conclusion

The α-trimethylsilyl group is a potent modulator of polymerization processes and polymer properties due to its pronounced steric effects. While it often reduces monomer reactivity, particularly in radical polymerizations, this steric hindrance can be strategically exploited. In anionic polymerization, its electronic effects can sometimes enhance reactivity, and in metathesis polymerization, its bulk is the key to creating materials with unparalleled free volume and gas permeability.[4][5] The resulting polymers are often characterized by high glass transition temperatures and, in some cases, lower ceiling temperatures.[5][7] For researchers in materials science and drug delivery, understanding the steric influence of the α-TMS group provides a valuable strategy for designing novel polymers with tailored thermal properties, rigidity, and transport characteristics for applications ranging from advanced separation membranes to specialty functional materials.

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ceiling temperature - Wikipedia [en.wikipedia.org]

- 8. Chemical Modification of Poly(1-Trimethylsylil-1-Propyne) for the Creation of Highly Efficient CO2-Selective Membrane Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. cjps.org [cjps.org]

An In-depth Technical Guide to the Safe Handling of Trimethylsilyl Acrylate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling procedures for the use of trimethylsilyl (B98337) acrylate (B77674) in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and the professional judgment of trained researchers.

Understanding the Hazards

Trimethylsilyl acrylate is a highly flammable and reactive monomer that requires careful handling to mitigate risks. It is crucial to be fully aware of its hazard profile before commencing any work. The primary hazards include:

-

Flammability: It is a highly flammable liquid and vapor, with a very low flash point. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2][3][4][5]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4][5][6][7][8] Prolonged or repeated contact can lead to skin sensitization and allergic reactions.[6][8][9]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4][5][7] Vapors and aerosols should not be inhaled.[6]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[4][5][6] Release into the environment must be avoided.[4][6][9]

-

Potential for Uncontrolled Polymerization: Can undergo hazardous polymerization, especially when exposed to heat, light, or contaminants.[6]

Quantitative Safety Data

A summary of key quantitative safety and physical data for this compound is provided in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 13688-55-6 | [1][2][3][5][10][11] |

| Molecular Formula | C6H12O2Si | [5][10][11] |

| Molecular Weight | 144.24 g/mol | [1][2][5][11] |

| Appearance | Colorless to light yellow clear liquid | [3][11] |

| Density | 0.984 g/mL at 25 °C | [1][2][4][11] |

| Boiling Point | 53 °C at 0.2 mmHg | [1] |

| Flash Point | -15 °C (5.0 °F) - closed cup | [1][2] |

| Refractive Index | n20/D 1.4090 | [1][12] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound. The following PPE should be worn at all times:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1][2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[1][2][6] Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[4] For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If vapors or aerosols are likely to be generated, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[2]

Safe Handling and Storage

Strict adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling

-

Work Area: Always handle this compound in a well-ventilated chemical fume hood.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][9][12] Use only non-sparking tools and explosion-proof equipment.[3][4]

-

Static Discharge: Take precautionary measures against static discharge.[3][4] Ground and bond containers and receiving equipment.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.

-

Contamination: Prevent contamination with any substance that could initiate polymerization.

-

Personal Hygiene: Wash hands thoroughly after handling.[6][9] Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][12]

-

Temperature: Store at the recommended temperature, typically in a cool and dark place (<15°C).[3] Some suppliers recommend storage at 2-8°C.[11]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.

-

Segregation: Store away from incompatible materials.

-

Stabilizers: this compound is often supplied with a stabilizer (e.g., BHT) to inhibit polymerization.[3] The stabilizer level should be monitored if the material is stored for extended periods.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spills and Leaks

-

Evacuation: Evacuate non-essential personnel from the area.[6]

-

Ventilation: Ensure adequate ventilation.[6]

-

Ignition Sources: Remove all sources of ignition.[12]

-

Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[6][12]

-

Environmental Protection: Prevent the spill from entering drains or waterways.[6][12]

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][12]

-

Skin Contact: Immediately remove all contaminated clothing.[3][7] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][8][12] If skin irritation or a rash occurs, get medical advice.[6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]

Representative Experimental Protocol: Synthesis of a Silyl-Protected Acrylate Polymer

The following is a generalized protocol illustrating the handling of this compound in a polymerization reaction. This is for illustrative purposes only and must be adapted to specific experimental conditions and institutional safety guidelines.

Objective: To synthesize a polymer via free-radical polymerization of this compound.

Materials:

-

This compound (stabilized)

-

AIBN (Azobisisobutyronitrile) or other suitable initiator

-

Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)

-

Inert gas (Nitrogen or Argon)

-

Quenching agent (e.g., methanol)

-

Precipitation solvent (e.g., cold methanol)

Procedure:

-

Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas to remove oxygen, which can interfere with the polymerization.

-

Reagent Addition:

-

In the fume hood, carefully measure the required amount of anhydrous, degassed solvent and transfer it to the Schlenk flask via cannula or syringe.

-

Using a syringe, carefully transfer the desired amount of this compound to the reaction flask.

-

Add the initiator (e.g., AIBN) to the reaction mixture.

-

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a positive pressure of inert gas. Monitor the reaction progress by taking small aliquots for analysis (e.g., NMR, GC).

-

Quenching and Precipitation:

-

Once the desired conversion is reached, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a small amount of a suitable solvent like methanol.

-

Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold, stirring non-solvent (e.g., methanol).

-

-

Isolation and Drying:

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum to a constant weight.

-

-

Waste Disposal: Dispose of all chemical waste, including residual monomer, solvents, and contaminated materials, in accordance with institutional and local regulations.

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for handling this compound in a laboratory setting and a typical experimental workflow for its use in a polymerization reaction.

Caption: General laboratory handling workflow for this compound.

Caption: A typical experimental workflow for the polymerization of this compound.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Waste Containers: Use designated, properly labeled, and sealed containers for liquid and solid waste.

-

Segregation: Do not mix this compound waste with other incompatible waste streams.

-

Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[4] Consult your institution's environmental health and safety department for specific guidance.

References

- 1. rsc.org [rsc.org]

- 2. Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and Characterization of Glycidyl Methacrylate Polymers Containing Tris(trimethylsilyl)methyl Groups | Semantic Scholar [semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. segla.com.au [segla.com.au]

- 11. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 12. researchgate.net [researchgate.net]

Trimethylsilyl Acrylate: A Technical Guide to Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals